N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide
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Overview
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge, and the entire structure is further connected to a benzamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the furan and pyridine rings, as well as the benzamide moiety. The furan ring, in particular, is known to participate in a variety of chemical reactions due to the presence of the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Information about its density, boiling point, melting point, and other properties is not available from the current search results .Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
Furan derivatives, including compounds related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide, are extensively studied for their utility in synthesizing carbo- and heterocyclic compounds. These derivatives serve as crucial building blocks in organic synthesis, enabling the construction of complex molecular architectures. For instance, furan compounds have been utilized in creating annelated heterocyclic systems, demonstrating a wide range of biological activities, such as anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties. The synthesis of pyrrolo[1,2-a]diazepinone derivatives, exploiting acid-catalyzed transformations of N-(5-methyl-2-furylmethyl) derivatives, exemplifies the methodological advancements in accessing new pharmacophoric entities (Stroganova et al., 2009).
Synthetic Methodologies and Chemical Transformations
The chemical reactivity of pyridinium salts derived from similar compounds has been explored for the regioselective synthesis of dihydropyridines, leading to the development of potent nonpeptide Substance P antagonists. This work underscores the synthetic versatility of furan and pyridine-based frameworks in generating biologically relevant molecules (Lemire et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)18(21)20-10-14-8-16(11-19-9-14)15-6-7-22-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQZNAPSRGRPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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